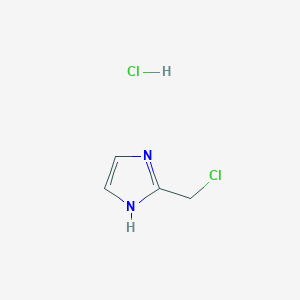

2-(chloromethyl)-1H-imidazole Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176151. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBZNZWJLAXIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375418 | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-77-4 | |

| Record name | 71670-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride: Properties, Synthesis, and Applications in Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document delves into the fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its reactivity, particularly its utility as an electrophilic precursor for the introduction of the imidazol-2-ylmethyl moiety into a diverse range of molecular scaffolds. Emphasis is placed on the practical application of this reagent in the synthesis of biologically active molecules, supported by detailed reaction schemes and experimental procedures. Safety and handling protocols are also rigorously addressed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity with metal ions contribute to its frequent role in molecular recognition at biological targets. Consequently, the development of versatile reagents that facilitate the incorporation of the imidazole nucleus into novel molecular architectures is of paramount importance for drug discovery programs. This compound serves as a key electrophilic building block for this purpose, enabling the facile introduction of the imidazol-2-ylmethyl group through nucleophilic substitution reactions. This guide aims to provide researchers with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The hydrochloride salt of 2-(chloromethyl)-1H-imidazole is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆Cl₂N₂ | [1] |

| Molecular Weight | 153.01 g/mol | [1] |

| Appearance | White to off-white powder or crystals | - |

| Melting Point | 154-156 °C | - |

| Solubility | Soluble in water and alcohol solvents | [2] |

| CAS Number | 396105-96-7 |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole (also known as 2-imidazolemethanol), using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired product.

Reaction Principle

The hydroxyl group of 2-(hydroxymethyl)-1H-imidazole is converted into a good leaving group by reaction with thionyl chloride, forming a chlorosulfite intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group in an Sₙ2 reaction to yield the chloromethyl derivative. The imidazole nitrogen is protonated by the generated HCl, affording the stable hydrochloride salt.

Caption: Synthesis of 2-(chloromethyl)-1H-imidazole HCl.

Experimental Protocol

This protocol is adapted from a similar, well-documented procedure for a related derivative and is provided as a general guideline. Researchers should always perform a thorough risk assessment and optimize conditions for their specific needs.

Materials:

-

2-(Hydroxymethyl)-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Ice bath

-

Dropping funnel

-

Schlenk line or similar apparatus for inert atmosphere operations

-

Büchner funnel and filtration apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool thionyl chloride in an ice bath with stirring.

-

Slowly add 2-(hydroxymethyl)-1H-imidazole in small portions to the cooled thionyl chloride over a period of 15-20 minutes. The reaction is exothermic and vigorous, so maintain the temperature between 10-20 °C. A precipitate will form during the addition.

-

Once the addition is complete, slowly raise the temperature of the reaction mixture to 55 ± 5 °C and maintain for approximately 30 minutes.

-

Cool the mixture to 10 °C and dilute with anhydrous diethyl ether.

-

Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the imidazol-2-ylmethyl moiety to a wide range of nucleophiles, including amines, thiols, and alcohols.

Caption: General nucleophilic substitution reaction.

Reactions with N-Nucleophiles

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 2-(aminomethyl)-1H-imidazole derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds.

Example: Synthesis of a secondary amine derivative A mixture of this compound and a primary or secondary amine in a suitable solvent such as ethanol, in the presence of a base like triethylamine (TEA) to neutralize the HCl salt, is refluxed to afford the desired product.

Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles that readily react with this compound to form thioether linkages. This reaction is particularly relevant in the synthesis of compounds with potential applications in medicinal chemistry, as the resulting thioether moiety can mimic the electronic and steric properties of other functional groups.

Example: Synthesis of a thioether derivative The reaction of this compound with a thiol in a polar aprotic solvent like DMF, in the presence of a base such as potassium carbonate, yields the corresponding 2-(thiomethyl)-1H-imidazole derivative.

Reactions with O-Nucleophiles

Alcohols and phenols can also act as nucleophiles, reacting with this compound to form ether linkages. While generally less nucleophilic than amines or thiols, these reactions can be driven to completion with the use of a strong base to deprotonate the hydroxyl group, forming the more reactive alkoxide or phenoxide.

Example: Synthesis of an ether derivative A solution of an alcohol or phenol is treated with a strong base like sodium hydride in an anhydrous solvent such as THF to generate the alkoxide/phenoxide in situ. Subsequent addition of this compound leads to the formation of the corresponding 2-(alkoxymethyl)- or 2-(phenoxymethyl)-1H-imidazole.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this compound.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Irritant: May cause respiratory irritation.[1]

-

Harmful: Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling the powder outside of a certified chemical fume hood.

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, vapor, mist, or gas.

-

Do not get in eyes, on skin, or on clothing.

-

Wash thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the imidazol-2-ylmethyl moiety in organic synthesis. Its stable, crystalline nature and predictable reactivity make it an attractive building block for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate.

References

-

ChemBK. (2024, April 9). 2-(Chloromethyl)-1-methylimidazole hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.

- International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Int J Pharm Sci Res, 14(1000), 52-58.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride, a crucial building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, experimental protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. All protocols are designed as self-validating systems, and the guide is grounded in authoritative scientific literature.

Introduction: Significance of this compound

2-(Chloromethyl)-1H-imidazole and its hydrochloride salt are highly versatile heterocyclic compounds. The imidazole ring is a common motif in numerous biologically active molecules, including natural products and synthetic drugs. The chloromethyl group at the 2-position serves as a reactive handle, enabling a wide array of chemical transformations. This makes this compound a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[3][4][5]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent reactions. This guide will focus on a common and reliable synthetic route, starting from the readily available 2-(hydroxymethyl)-1H-imidazole.

Synthetic Pathway Overview

The most prevalent and efficient laboratory-scale synthesis of this compound involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using thionyl chloride (SOCl₂). This two-step process is outlined below:

Step 1: Synthesis of the Precursor, 2-(Hydroxymethyl)-1H-imidazole. While commercially available, understanding the synthesis of the precursor provides a more comprehensive knowledge base. Several methods exist for its preparation, often starting from imidazole itself.[6][7]

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole. This key step involves the conversion of the hydroxyl group to a chloro group using thionyl chloride. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product as its hydrochloride salt.

Reaction Pathway Diagram

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Synthesis of 2-(Hydroxymethyl)-1H-imidazole

While various methods for the synthesis of 2-(hydroxymethyl)-1H-imidazoles have been reported, a common approach involves the desulfurization of 1,3-dihydroimidazole-2-thiones followed by formylation and reduction.[6][7] For the purpose of this guide, we will assume the starting material, 2-(hydroxymethyl)-1H-imidazole, is commercially available or has been synthesized according to established literature procedures.

Synthesis of this compound

This protocol details the chlorination of 2-(hydroxymethyl)-1H-imidazole using thionyl chloride. This reaction is a classic example of converting an alcohol to an alkyl chloride.[8][9]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent chlorinating agent for alcohols because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This drives the reaction to completion and simplifies purification, as the gaseous byproducts can be easily removed.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because thionyl chloride reacts violently with water to produce SO₂ and HCl, which would quench the reagent and reduce the yield.[9]

-

Ice Bath Cooling: The initial addition of thionyl chloride is performed in an ice bath to control the exothermic reaction and prevent potential side reactions or degradation of the product.

-

Reflux: Heating the reaction mixture to reflux ensures that the reaction proceeds to completion in a reasonable timeframe.

-

Recrystallization: Recrystallization is a crucial purification step to remove any unreacted starting material and byproducts, yielding a product of high purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the chlorination reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 2-(hydroxymethyl)-1H-imidazole.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the stirred starting material. Caution: This addition is exothermic and releases noxious gases. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the imidazole ring protons and the chloromethyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Tabulated Data

| Property | Expected Value |

| Molecular Formula | C₄H₆Cl₂N₂ |

| Molecular Weight | 153.01 g/mol [10] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values vary, typically in the range of 140-150 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~5.0 (s, 2H, -CH₂Cl), ~7.6 (s, 2H, imidazole C4-H, C5-H), ~14.0 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~35 (-CH₂Cl), ~123 (imidazole C4, C5), ~145 (imidazole C2) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling

This compound is a corrosive and irritating substance.[10][11][12] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[12][13]

Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[9] It should be handled with extreme care in a fume hood, and appropriate measures should be in place to neutralize any spills.

Conclusion

The synthesis of this compound via the chlorination of 2-(hydroxymethyl)-1H-imidazole with thionyl chloride is a robust and efficient method. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

-

ChemBK. (2024, April 9). 2-(Chloromethyl)-1-methylimidazole hydrochloride. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]

- Watson, S. P. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde.

-

PubChem. This compound. Retrieved from [Link]

-

ResearchGate. Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... Retrieved from [https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_236166863]([Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_236166863)

-

Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]

-

ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Retrieved from [Link]

-

ResearchGate. Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]

-

Thieme Connect. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydroimidazole-2- thiones. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). Retrieved from [Link]

-

PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]

-

ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]

- Google Patents. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.

-

Mol-Instincts. 2-chloro-1H-imidazole. Retrieved from [Link]

-

PubMed. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Retrieved from [Link]

-

Organic Syntheses. 1. Procedure. Retrieved from [Link]

-

In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. (n.d.). Retrieved from [Link]

-

Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

-

Wikipedia. Thionyl chloride. Retrieved from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

-

Illinois Experts. Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5). Retrieved from [Link]

-

PubChem. 2-(chloromethyl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. Reaction of 2-thiobenzazoles with thionyl chloride. Retrieved from [Link]

-

ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 10. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride

This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-imidazole Hydrochloride, a crucial reagent in synthetic chemistry and pharmaceutical development. It is designed for researchers, scientists, and professionals in the field of drug discovery and development, offering in-depth insights into its properties, synthesis, applications, and handling.

Introduction: A Versatile Building Block

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive chloromethyl group attached to an imidazole ring, makes it a valuable precursor for creating more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics.

The significance of this compound lies in its ability to participate in various chemical transformations, particularly nucleophilic substitution reactions at the chloromethyl group. This reactivity allows for the introduction of the imidazole moiety into diverse molecular scaffolds, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The imidazole ring itself can coordinate with metal ions and participate in hydrogen bonding, potentially interfering with biological pathways.[1]

The Chemical Abstracts Service (CAS) number for 2-(chloromethyl)-1H-imidazole is 50342-08-0 , and for its hydrochloride salt, a commonly cited CAS number is 396105-96-7 .[2][3][4] However, it is important to note that different CAS numbers may exist for related or isomeric structures, such as the dihydro derivative (CAS: 13338-49-3) or N-alkylated versions like the 1-methyl derivative (CAS: 78667-04-6).[1][5][6][7][8] Researchers should always verify the specific CAS number corresponding to the exact molecule of interest.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions, and purification methods.

| Property | Value | Source |

| CAS Number | 396105-96-7 (for the hydrochloride) | [2][4] |

| Molecular Formula | C4H6Cl2N2 | [9] |

| Molecular Weight | 153.01 g/mol | [9][10] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | Data not consistently available for the specific hydrochloride; related compounds show melting points in the range of 170-175°C. | [5] |

| Solubility | Soluble in water and alcohol solvents. | [5] |

| Storage Temperature | Inert atmosphere, 2-8°C or freezer conditions are recommended for long-term stability. |

Synthesis and Mechanistic Rationale

The synthesis of 2-(chloromethyl)-1H-imidazole and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common and effective method involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using a chlorinating agent like thionyl chloride (SOCl2).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a laboratory-scale synthesis of this compound from 2-(hydroxymethyl)-1H-imidazole.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)-1H-imidazole.

-

Cool the flask in an ice bath.

Step 2: Addition of Thionyl Chloride

-

Slowly add thionyl chloride to the cooled starting material with constant stirring. This reaction is exothermic and releases HCl and SO2 gas, so it must be performed in a well-ventilated fume hood.

-

The slow addition is crucial to control the reaction temperature and prevent unwanted side reactions.

Step 3: Reflux

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Reflux for a specified period (e.g., 15 minutes to a few hours) to ensure the complete conversion of the hydroxyl group to the chloride.[11]

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Evaporate the excess thionyl chloride under reduced pressure.

-

The resulting crude product is this compound.

Step 5: Purification

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified solid.[11]

-

Dry the crystals under a high vacuum to remove any residual solvent.

Causality and Self-Validation: The use of thionyl chloride is advantageous as its byproducts (HCl and SO2) are gaseous, which simplifies the purification process. The formation of the hydrochloride salt occurs in situ due to the generation of HCl during the reaction. The success of the synthesis can be validated by determining the melting point of the product and by spectroscopic analysis (e.g., NMR, IR) to confirm the structure.

Synthesis Workflow Diagram

Caption: Role of the reagent in a typical drug discovery workflow.

Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, proper safety precautions are paramount when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful and an irritant. [2][12]It is harmful if swallowed, in contact with skin, or if inhaled. [2][12]It also causes skin and serious eye irritation. [2][12]

| Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [2] |

| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. [2] |

| H315: Causes skin irritation | P332+P317: If skin irritation occurs: Get medical help. [2] |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] |

| H332: Harmful if inhaled | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. [2]|

Engineering Controls: Work should be conducted in a chemical fume hood. [13]Facilities must be equipped with an eyewash station and a safety shower. [13] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles. [2]* Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [2][13]* Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator. [13][14]

Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2]It should be stored under an inert atmosphere. Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations. [2]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined reactivity, combined with the favorable biological properties of the imidazole scaffold, ensures its continued importance in the development of novel therapeutics and other functional materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory and beyond.

References

- ChemBK. (2024, April 9). 2-(Chloromethyl)-1-methylimidazole hydrochloride.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

- Benchchem. (n.d.). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride.

- ECHEMI. (2019, July 15). This compound SDS.

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.

- BLDpharm. (n.d.). 78667-04-6|2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

- Apollo Scientific. (2022, May 17). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride Safety Data Sheet.

- Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride.

- Oakwood Chemical. (n.d.). 2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride, 95% Purity.

- Guidechem. (n.d.). cas 78667-04-6 | 2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride.

- National Center for Biotechnology Information. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemicalBook. (2025, November 7). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.

- Echemi. (n.d.). 1-Methyl-2-(chloromethyl)imidazole hydrochloride.

- CymitQuimica. (n.d.). 1H-Imidazole, 2-(chloromethyl)-, hydrochloride (1:1).

- ResearchGate. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.

- PubChemLite. (n.d.). 2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride (C5H7ClN2).

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

- National Center for Biotechnology Information. (n.d.). 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. PubChem Compound Database.

- PubChemLite. (n.d.). 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2).

- National Center for Biotechnology Information. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole. PubChem Compound Database.

- LookChem. (n.d.). This compound CAS NO.396105-96-7.

Sources

- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | C4H7ClN2 | CID 426328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.396105-96-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 78667-04-6|2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]

- 8. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | 13338-49-3 [chemicalbook.com]

- 9. 1H-Imidazole, 2-(chloromethyl)-, hydrochloride (1:1) [cymitquimica.com]

- 10. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Chloromethyl)-1H-imidazole Hydrochloride

This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a pivotal reagent and building block in synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, reactivity, and its role as a precursor in therapeutic agent design.

Introduction: The Imidazole Core and the Significance of a Reactive Handle

The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural basis for a vast array of natural products (e.g., histidine) and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][2] The subject of this guide, this compound (PubChem CID: 2760929), is a derivative that combines this essential imidazole core with a highly reactive chloromethyl group.[3] This substituent acts as a potent electrophilic site, transforming the otherwise stable imidazole ring into a versatile synthetic intermediate capable of undergoing a variety of nucleophilic substitution reactions.[4] This reactivity is the key to its utility, allowing for the covalent linkage of the imidazole moiety to diverse molecular scaffolds, a critical step in the synthesis of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is captured by its chemical formula, C₄H₆Cl₂N₂, and a molecular weight of approximately 153.01 g/mol .[3] The structure consists of a five-membered imidazole ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [3] |

| Molecular Weight | 153.01 g/mol | [3] |

| IUPAC Name | 2-(chloromethyl)-1H-imidazole;hydrochloride | [3] |

| CAS Number | 396105-96-7 | [5] |

| Physical Form | Solid | [6] |

| SMILES | C1=CN=C(N1)CCl.Cl | [3] |

| InChI Key | OYBZNZWJLAXIJL-UHFFFAOYSA-N | [3] |

Crystallographic and Computational Analysis: Insights from an Analog

While a single-crystal X-ray structure for this compound is not publicly available, extensive structural studies have been performed on the closely related analog, 2-(chloromethyl)-1H-benzimidazole hydrochloride .[7] This data provides a robust model for understanding the expected geometric parameters and intermolecular interactions of the target compound.

In the benzimidazole analog, the molecule crystallizes in a monoclinic space group, forming infinite chains through intermolecular hydrogen bonds.[7] The imidazole ring is planar, and the key C-Cl bond of the chloromethyl group is oriented to participate in these crystalline networks. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level corroborate the experimental findings and provide insight into the electronic structure.[7] It is highly probable that this compound adopts a similar planar imidazole core and engages in extensive hydrogen bonding in the solid state, involving the imidazole N-H protons, the chloride counter-ion, and the second nitrogen of the imidazole ring.

Table 2: Selected Crystallographic Data for the Analog 2-(chloromethyl)-1H-benzimidazole hydrochloride (Data serves as a predictive model for the target compound)

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2(1)/c | [7] |

| a (Å) | 7.1982 (3) | [7] |

| b (Å) | 9.4513 (5) | [7] |

| c (Å) | 14.0485 (7) | [7] |

| β (°) | 102.440 (3) | [7] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is logically approached via the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-1H-imidazole. This two-step pathway is reliable and leverages well-established chemical transformations.

Experimental Protocol: A Validated Approach

This protocol is a composite method based on established procedures for the synthesis of the precursor and the chlorination of analogous compounds.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

The precursor can be synthesized from 1,3-dihydroimidazole-2-thiones.[8][9] A general method involves lithiation at the 2-position followed by formylation with dimethylformamide (DMF) and subsequent reduction with sodium borohydride.[9]

-

Dissolve the starting N-protected imidazole (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. Stir for 1 hour.

-

Add anhydrous DMF (1.5 equiv) and allow the reaction to slowly warm to room temperature.

-

After stirring for 4 hours, cool the mixture to 0 °C and cautiously add sodium borohydride (2.0 equiv) in portions.

-

Stir overnight at room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield 2-(hydroxymethyl)-1H-imidazole.

Step 2: Chlorination to form this compound

This step utilizes thionyl chloride (SOCl₂), a standard reagent for converting alcohols to alkyl chlorides.[10][11] The procedure is adapted from the successful synthesis of the N-methyl analog.[12]

-

Suspend 2-(hydroxymethyl)-1H-imidazole (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equiv) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition and efficient cooling are critical for safety and to prevent side reactions. The in-situ generated HCl protonates the imidazole, facilitating the formation of the hydrochloride salt.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

The resulting solid residue is triturated with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization Profile (Expected)

Definitive characterization relies on a combination of NMR, IR, and mass spectrometry. The following are expected spectral features, interpreted with reference to the well-characterized benzimidazole analog.[7]

-

¹H NMR (DMSO-d₆): The spectrum is expected to show two distinct signals for the imidazole ring protons (at C4 and C5), likely appearing as singlets or narrow doublets in the aromatic region (~7.5-8.0 ppm). A prominent singlet for the chloromethyl (-CH₂Cl) protons would be expected further downfield than a typical methyl group, likely in the range of 4.8-5.2 ppm, due to the deshielding effect of the adjacent chlorine atom and the imidazolium ring. A broad signal corresponding to the N-H protons will also be present at a higher chemical shift.

-

¹³C NMR (DMSO-d₆): The spectrum should reveal three signals for the carbon atoms of the imidazole core. The C2 carbon, bonded to the chloromethyl group, would appear around 140-145 ppm. The C4 and C5 carbons would resonate in the 120-130 ppm range. The chloromethyl carbon (-CH₂Cl) is expected to appear in the aliphatic region, typically around 40-45 ppm.

-

FT-IR (KBr Pellet, cm⁻¹): Key vibrational bands would include a broad N-H stretching absorption in the 3100-2800 cm⁻¹ region, characteristic of the imidazolium salt. C-H stretching of the ring would be observed just above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. A characteristic C-Cl stretching vibration should be observable in the fingerprint region, typically around 800-600 cm⁻¹.

-

Mass Spectrometry (ESI+): The mass spectrum would be expected to show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₄H₅ClN₂ (approx. 117.02). The presence of chlorine would be confirmed by the characteristic M+2 isotopic peak at approximately one-third the intensity of the M peak.

Chemical Reactivity: A Versatile Electrophilic Hub

The synthetic utility of this compound stems from the electrophilic nature of the methylene carbon. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of various functionalities at the 2-position of the imidazole ring.

This reactivity is fundamental to its role as a building block. For example, reaction with primary or secondary amines yields 2-(aminomethyl)imidazoles, reaction with thiols provides 2-(thiomethyl)imidazoles, and reaction with phenols or alkoxides gives the corresponding ethers. These reactions are instrumental in synthesizing libraries of imidazole derivatives for screening in drug discovery programs.[4][13][14]

Applications in Drug Development & Mechanism of Action

The chloromethyl group makes this compound a potent alkylating agent . Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA, thereby disrupting its structure and function.[15][16]

Mechanism of Action: DNA Alkylation

The primary mechanism of action for the cytotoxicity of 2-(chloromethyl)-1H-imidazole and its derivatives is through DNA alkylation. The electron-rich N7 atom of guanine bases in the DNA minor groove is a common nucleophilic target.

This covalent modification can lead to several downstream cytotoxic events:

-

DNA Damage: The bulky adduct distorts the DNA helix, interfering with the machinery of replication and transcription.

-

Cross-linking: If a molecule possesses two alkylating sites, it can form cross-links between DNA strands, preventing their separation for replication.

-

Apoptosis Induction: The cell's DNA damage response pathways recognize the adducts, which can trigger programmed cell death (apoptosis).

While 2-(chloromethyl)-1H-imidazole itself is primarily a synthetic intermediate, this alkylating principle is exploited in more complex molecules where the imidazole-containing moiety is tethered to a DNA sequence-specific binding unit, such as a pyrrole-imidazole polyamide.[15][16][17] This strategy aims to deliver the alkylating "warhead" to a specific gene sequence, enhancing target specificity and potentially reducing off-target toxicity. Other studies on imidazole derivatives have also implicated the induction of oxidative stress and impairment of mitochondrial membrane potential as contributing factors to their cellular toxicity, which may be secondary to the primary DNA damage.[18]

Conclusion

This compound is a molecule of significant strategic importance in chemical synthesis and medicinal chemistry. Its structure, characterized by a stable imidazole core and a highly reactive electrophilic chloromethyl group, makes it an invaluable precursor for building complex, biologically active molecules. Understanding its molecular properties, reactivity, and mechanism of action as a DNA alkylating agent provides a solid foundation for its rational application in the design and development of novel therapeutics. The robust synthetic pathways and predictable reactivity ensure its continued relevance for researchers and drug development professionals seeking to leverage the privileged imidazole scaffold.

References

-

Štefane, B., & Polanc, S. (2004). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydroimidazole-2-thiones. Synthesis, 2004(01), 116–120. [Link]

-

Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal chemistry research, 23(7), 2921-2965. [Link]

-

Bando, T., & Sugiyama, H. (2006). Molecular design of sequence specific DNA alkylating agents. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(9), 717–725. [Link]

-

Verma, A., Joshi, S., Singh, D., & Kumar, V. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 163. [Link]

-

Shalmashi, A. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(4), 93-96. [Link]

-

Thurston, D. E., & Thompson, A. S. (1998). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of medicinal chemistry, 41(14), 2481–2494. [Link]

-

Bando, T., Narita, A., Asada, K., Ayame, H., & Sugiyama, H. (2004). Enantioselective DNA Alkylation by a Pyrrole-Imidazole S-CBI Conjugate. Journal of the American Chemical Society, 126(28), 8632–8633. [Link]

-

Supporting Information for Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. (n.d.). RSC. [Link]

-

El-Gohary, A. R., & Al-Amshany, Z. M. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 86, 605–613. [Link]

-

Kawamoto, Y., Bando, T., & Sugiyama, H. (2018). Evaluation of the DNA Alkylation Properties of a Chlorambucil-Conjugated Cyclic Pyrrole-Imidazole Polyamide. Chemistry, an Asian journal, 13(17), 2419–2424. [Link]

-

Parkin, S. (2023). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 11), 1146–1151. [Link]

-

Reddy, G. J., Kumar, K. H., Reddy, K. V., & Reddy, P. P. (2010). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 2(4), 859-864. [Link]

-

Iida, H., Kashiwazaki, G., Bando, T., & Sugiyama, H. (2007). Comparative analysis of DNA alkylation by conjugates between pyrrole-imidazole hairpin polyamides and chlorambucil or seco-CBI. Bioorganic & medicinal chemistry, 15(23), 7258–7265. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760929, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 425763, 2-(chloromethyl)-1H-imidazole. Retrieved from [Link].

-

Kumar, V. et al. (2018). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research, 9(10), 4321-4326. [Link]

- Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

-

Singh, V. K., et al. (2020). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1213, 128189. [Link]

-

Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760928, 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link].

-

PubChemLite. (n.d.). 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). Retrieved from [Link]

-

Wang, M., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Molecules, 20(10), 18883–18896. [Link]

-

Adebayo, I. A., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

-

Sharma, G. V., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN101395167A - A novel chlorination reagent and a novel process for chlorination of sugars using thionyl chloride.

-

Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. [Link]

-

Mokrushina, G. A., & Bednyagina, N. P. (1970). Reaction of 2-thiobenzazoles with thionyl chloride. Chemistry of Heterocyclic Compounds, 6(11), 1397-1399. [Link]

-

Sekkina, M. M. A., & Assar, S. S. (1982). Reaction of hydroxymethylanthraquinones with thionyl chloride. Journal of the Indian Chemical Society, 59, 904-906. [Link]

Sources

- 1. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. echemi.com [echemi.com]

- 6. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | 13338-49-3 [sigmaaldrich.com]

- 7. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular design of sequence specific DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-1H-imidazole Hydrochloride: From Historical Context to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a pivotal building block in medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of imidazole synthesis, which dates back to the 19th century. This guide elucidates the historical context, details the primary synthetic routes from its logical precursor, 2-(hydroxymethyl)-1H-imidazole, and explores its subsequent applications in the development of therapeutic agents. Detailed, field-proven experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the necessary knowledge for its effective synthesis and utilization.

Introduction: A Historical Perspective on Imidazole Synthesis

The journey of this compound begins not with its own specific discovery, but with the broader exploration of the imidazole ring system. Imidazole itself, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus from glyoxal and ammonia. This foundational work paved the way for the development of numerous synthetic methodologies for imidazole derivatives throughout the late 19th and early 20th centuries.

The significance of this compound lies in its utility as a reactive intermediate. The chloromethyl group provides a handle for nucleophilic substitution, allowing for the facile introduction of the imidazol-2-ylmethyl moiety into a wide range of molecules. This has made it an invaluable tool in the synthesis of compounds with diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.

Synthetic Pathways to this compound

The most direct and common route to this compound involves a two-step process starting from readily available precursors. This pathway is centered around the synthesis of 2-(hydroxymethyl)-1H-imidazole, which is then chlorinated.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

The synthesis of the crucial hydroxymethyl intermediate can be achieved through various methods. One of the most established routes involves the reaction of 1,2-diaminoethane with an appropriate three-carbon aldehyde precursor, followed by oxidation. A more direct and modern approach involves the desulfurization of 1,3-dihydroimidazole-2-thiones.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

This protocol is adapted from established methods for the synthesis of substituted hydroxymethyl-imidazoles.

Materials:

-

1,3-Dihydroimidazole-2-thione

-

Acetic Acid

-

35% Hydrogen Peroxide

-

Sodium Bicarbonate (10% aqueous solution)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 1,3-dihydroimidazole-2-thione (5 mmol) in acetic acid (20 mL).

-

To this solution, add 35% hydrogen peroxide (1.5 mL, 15 mmol) in a single portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

If a solid precipitate forms (imidazole-2-sulfinic acid), it can be removed by filtration.

-

Evaporate the filtrate to dryness under reduced pressure.

-

To the residue, add water (20 mL) and neutralize the solution with a 10% aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(hydroxymethyl)-1H-imidazole.

Causality of Experimental Choices:

-

Hydrogen Peroxide in Acetic Acid: This combination serves as an effective desulfurizing agent, converting the thione into a more reactive intermediate that ultimately yields the desulfurized imidazole.

-

Neutralization with Sodium Bicarbonate: This step is crucial to quench the acidic reaction conditions and allow for the extraction of the basic imidazole product into an organic solvent.

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole to this compound

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂). This reaction proceeds readily and typically results in the formation of the hydrochloride salt of the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Hydroxymethyl)-1H-imidazole

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous Diethyl Ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(hydroxymethyl)-1H-imidazole in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting solid is triturated with anhydrous diethyl ether to precipitate the product.

-

Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Trustworthiness of the Protocol:

This protocol is self-validating through the monitoring of the reaction by TLC, which confirms the consumption of the starting material and the formation of the product. The physical properties (melting point, spectral data) of the final product should be compared with literature values for confirmation.

Mechanistic Insights

The chlorination of 2-(hydroxymethyl)-1H-imidazole with thionyl chloride follows a well-established mechanism.

Navigating the Solubility Landscape of 2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 2-(chloromethyl)-1H-imidazole Hydrochloride, a crucial parameter for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, qualitative data from related compounds, and established experimental protocols to empower researchers in their formulation and development endeavors.

Physicochemical Portrait of this compound

Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The molecule, with a chemical formula of C₄H₆Cl₂N₂ and a molecular weight of approximately 153.01 g/mol , is a hydrochloride salt[1][2]. The presence of the imidazole ring, the chloromethyl group, and its salt form dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 153.01 g/mol | [1] |

| Physical Form | Solid |

The hydrochloride salt form significantly influences its solubility, particularly in aqueous and polar protic solvents, due to the potential for ionization.

Deciphering Solubility: Theoretical Underpinnings and Qualitative Insights

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by a balance of its polar imidazole core, the moderately polar chloromethyl group, and its ionic hydrochloride nature.

A structurally related compound, 2-(chloromethyl)-1-methylimidazole hydrochloride, is reported to be soluble in water and alcohol solvents, while being only slightly soluble in ether[3]. This provides a valuable qualitative starting point for assessing the solubility of this compound.

Expected Solubility Profile:

-

High Solubility in Polar Protic Solvents: Due to its hydrochloride salt form and the presence of nitrogen atoms capable of hydrogen bonding, high solubility is anticipated in solvents like water, methanol, and ethanol. The solvent molecules can effectively solvate the ions, leading to dissolution.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack the ability to donate hydrogen bonds. While they can interact with the polar regions of the molecule, their solvating power for the hydrochloride salt may be less effective than protic solvents.

-

Low to Negligible Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and diethyl ether, the energy required to overcome the lattice energy of the ionic solid and the lack of favorable solute-solvent interactions will likely result in very low solubility. Studies on other imidazole derivatives have shown very low solubility in chloroalkanes and other nonpolar organic solvents[4][5].

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like water.

Caption: Solute-Solvent Interactions

Experimental Determination of Solubility: A Practical Workflow

Given the absence of extensive public data, empirical determination of solubility is paramount. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[6].

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standard procedure for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For finer suspensions, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram provides a visual representation of the experimental workflow for solubility determination.

Caption: Experimental Workflow for Solubility Determination

Summary and Recommendations

While quantitative solubility data for this compound remains elusive in public databases, a systematic approach based on its chemical structure and the properties of related compounds can guide solvent selection. It is anticipated to be highly soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents.

For definitive quantitative data, experimental determination is essential. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust framework for accurately measuring the solubility of this compound in various solvents. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools and understanding to confidently navigate their formulation and development challenges.

References

-

ChemBK. (2024). 2-(Chloromethyl)-1-methylimidazole hydrochloride. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResearchGate. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (2015). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Imidazole. Retrieved from [Link]

-

ChemBK. (n.d.). Imidazole. Retrieved from [Link]

-

ResearchGate. (2007). Solubility of Imidazoles in Ethers. Retrieved from [Link]

Sources

- 1. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

A Comprehensive Technical Guide to the Mechanism of Action of 2-(chloromethyl)-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(chloromethyl)-1H-imidazole hydrochloride is a heterocyclic organic compound that has attracted considerable attention in medicinal chemistry and biological research. Its significance stems from its unique structural features, particularly the reactive chloromethyl group attached to the imidazole ring. This guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as an alkylating agent and its interactions with biological macromolecules. We will dissect its chemical reactivity, biological targets, and its application as a versatile intermediate in the synthesis of novel therapeutic agents. This document is designed to serve as a technical resource for professionals engaged in drug discovery and development.

Introduction: The Chemical and Biological Significance of this compound

The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine and purines in DNA.[1][2] The introduction of a chloromethyl group at the 2-position of the imidazole ring, and its formulation as a hydrochloride salt, yields a compound with distinct chemical and biological properties.[3] The hydrochloride salt enhances its stability and solubility, while the chloromethyl group imparts a high degree of reactivity, making it a potent electrophile. This reactivity is the cornerstone of its mechanism of action, enabling it to form covalent bonds with various nucleophilic sites within biological systems.[3] Consequently, this compound and its derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anticancer effects.[3][4]

Core Mechanism of Action: An Electrophilic Alkylating Agent

The primary mechanism of action of this compound is centered on its ability to act as an alkylating agent. The electron-withdrawing nature of the imidazole ring, coupled with the good leaving group potential of the chloride ion, renders the methylene carbon of the chloromethyl group highly electrophilic. This facilitates nucleophilic substitution reactions with a variety of biological nucleophiles.

Covalent Modification of Biomolecules

The electrophilic methylene carbon is susceptible to attack by nucleophilic functional groups present in biomolecules. This results in the formation of a stable covalent bond, leading to the modification and potential inactivation of the target molecule.[3] Key biological nucleophiles that can be targeted include:

-

Proteins: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and methionine (thioether group) are all potential sites for alkylation.

-

Nucleic Acids: The nitrogen and oxygen atoms of purine and pyrimidine bases in DNA and RNA can also serve as nucleophiles.

This covalent modification can have profound effects on the function of these macromolecules, leading to the inhibition of enzymes, disruption of protein-protein interactions, and interference with DNA replication and transcription.

Visualizing the Alkylation Reaction

The fundamental alkylation reaction can be depicted as a nucleophilic substitution, typically following an SN2 mechanism.

Caption: Generalized scheme of nucleophilic attack and alkylation.

Biological Targets and Pharmacological Implications

The broad reactivity of this compound means it can interact with a wide array of biological targets, leading to diverse pharmacological effects.

Enzyme Inhibition

A significant consequence of its alkylating activity is the irreversible inhibition of enzymes. By covalently modifying critical amino acid residues within the active site of an enzyme, it can permanently block substrate binding or catalysis. This makes it a valuable tool for studying enzyme function and a potential starting point for the design of targeted enzyme inhibitors.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a well-established pharmacophore in many antimicrobial and antifungal agents.[1][4][5][6] The ability of 2-(chloromethyl)-1H-imidazole derivatives to alkylate essential proteins and enzymes in microorganisms contributes to their antimicrobial effects.[3][4] Studies have demonstrated the efficacy of compounds synthesized from 2-(chloromethyl)-1H-benzimidazole against various fungal strains.[5]

Anticancer Potential

The interaction of this compound with DNA and proteins involved in cell proliferation suggests its potential as an anticancer agent.[3] In vitro studies have shown that it can induce apoptosis in cancer cell lines.[3] This cytotoxic activity is likely due to the alkylation of DNA and the inhibition of enzymes crucial for cancer cell survival.

| Cell Line | IC50 (μM) | Proposed Mechanism of Action |

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway[3] |

| U-937 (Leukemia) | 30.0 ± 5.0 | Inhibition of cell proliferation[3] |

| A549 (Lung Cancer) | 22.5 ± 4.0 | Cell cycle arrest[3] |

A Versatile Synthetic Intermediate in Drug Discovery

Beyond its intrinsic biological activity, this compound serves as a crucial building block in the synthesis of more complex and targeted therapeutic agents.[7] Its reactive chloromethyl group provides a convenient handle for introducing the imidazole moiety into a wide range of molecular scaffolds.

Experimental Protocol: Synthesis of Substituted 2-aminomethylbenzimidazoles